2,5-dichloro-N-(5-methylpyridin-2-yl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(5-methylpyridin-2-yl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This particular compound is characterized by the presence of two chlorine atoms and a methylpyridinyl group attached to the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-methylpyridin-2-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 5-methyl-2-aminopyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-dichlorobenzenesulfonyl chloride is added dropwise to a solution of 5-methyl-2-aminopyridine in an appropriate solvent like dichloromethane or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(5-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted benzenesulfonamides.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfinamides.
Scientific Research Applications
2,5-dichloro-N-(5-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(5-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Binding: The compound can bind to proteins, altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide
- 2,5-dichloro-N-(3-methylpyridin-2-yl)benzenesulfonamide
- 2,5-dichloro-N-(5-methoxypyridin-2-yl)benzenesulfonamide
Uniqueness
2,5-dichloro-N-(5-methylpyridin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylpyridinyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H10Cl2N2O2S |
---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(5-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-2-5-12(15-7-8)16-19(17,18)11-6-9(13)3-4-10(11)14/h2-7H,1H3,(H,15,16) |
InChI Key |
IMNYDJXLPRMHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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